molecular formula C17H13Cl2N3O2S B11171586 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B11171586
M. Wt: 394.3 g/mol
InChI Key: XMGNXMDDUPZMDP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, chlorophenyl groups, and an acetamide moiety, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps. One common method includes the reaction between p-chlorophenol and 2,4-dichlorophenyl ethanone under catalytic conditions. The reaction is carried out at elevated temperatures (around 100°C) using a copper complex as a catalyst . The intermediate product is then further reacted with thiadiazole derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the use of efficient catalysts helps in achieving a high conversion rate.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiadiazole ring and chlorophenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide stands out due to its unique combination of a thiadiazole ring and chlorophenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H13Cl2N3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H13Cl2N3O2S/c18-12-3-1-11(2-4-12)9-16-21-22-17(25-16)20-15(23)10-24-14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23)

InChI Key

XMGNXMDDUPZMDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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